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molecular formula C14H10BrClN2 B6341326 6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 910617-51-5

6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No. B6341326
M. Wt: 321.60 g/mol
InChI Key: WOVZSCUIXRFTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507520B2

Procedure details

1.70 g of 2-amino-5-bromo-3-methylpyridine and 2.13 g of 2-bromo-1-(4-chlorophenyl)ethanone in 75 ml of n-propanol are placed in a round-bottomed flask. 1.08 g of sodium hydrogen carbonate are added. The mixture is heated at 80° C. for 6 h. The reaction mixture is allowed to cool and the solvent is evaporated off under reduced pressure. The residue is taken up between dichloromethane and water, the organic phase is then separated and dried, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel chromatography, elution being carried out with a dichloromethane/methanol mixture. The solid obtained is triturated from diethyl ether and recovered by filtration. 1.7 g of compound are obtained.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.Br[CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=1)=O.C(=O)([O-])O.[Na+]>C(O)CC>[Br:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]2[N:3]([CH:11]=[C:12]([C:14]3[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=3)[N:1]=2)[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
NC1=NC=C(C=C1C)Br
Name
Quantity
2.13 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
1.08 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the organic phase is then separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography, elution
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
is triturated from diethyl ether
FILTRATION
Type
FILTRATION
Details
recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=2N(C1)C=C(N2)C2=CC=C(C=C2)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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